N-butyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
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Overview
Description
N-butyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to an oxazole ring, which is further connected to an acetamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide typically involves the reaction of 4-methoxyphenylacetic acid with butylamine in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then cyclized using a suitable base, such as sodium hydride, to form the oxazole ring. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles (e.g., halides, amines); reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Oxazole derivatives with additional functional groups.
Reduction: Amine derivatives of the original compound.
Substitution: Compounds with different substituents replacing the methoxy group.
Scientific Research Applications
N-butyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-butyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-butyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide can be compared with other oxazole derivatives, such as:
N-butyl-2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]acetamide: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group, leading to different chemical and biological properties.
N-butyl-2-[5-(4-nitrophenyl)-1,2-oxazol-3-yl]acetamide: Contains a nitrophenyl group, which may impart different reactivity and biological activity compared to the methoxyphenyl group.
Properties
IUPAC Name |
N-butyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-3-4-9-17-16(19)11-13-10-15(21-18-13)12-5-7-14(20-2)8-6-12/h5-8,10H,3-4,9,11H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJELABFCLMNHIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1=NOC(=C1)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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